molecular formula C24H24N2O3S B4050471 2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4050471
M. Wt: 420.5 g/mol
InChI Key: MRQKXDFIASOFGD-UHFFFAOYSA-N
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Description

2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.15076381 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : This study explores the synthesis of new antibiotic and antibacterial drugs, demonstrating the versatility of thiophene carboxamide derivatives in drug development (G. Ahmed, 2007).
  • Synthesis, Characterization, and Antimicrobial Activity : The paper discusses the Gewald reaction for synthesizing 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, leading to Schiff bases with potential antimicrobial activity (M. Arora et al., 2012).
  • Biologically Active Thiophene-3-Carboxamide Derivatives : Research on two thiophene-3-carboxamide derivatives shows their antibacterial and antifungal activities, highlighting the potential of such compounds in therapeutic applications (Vasu et al., 2003).

Biological Activities and Applications

  • Antimicrobial Evaluation and Docking Studies : This paper synthesizes and evaluates the antimicrobial activity of thiophene-2-carboxamides, incorporating docking studies to understand their mechanism of action (Sailaja Rani Talupur et al., 2021).
  • Anti-Inflammatory and Antioxidant Activity : A study focuses on the anti-inflammatory and antioxidant properties of acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, comparing their efficacy to known compounds like ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).
  • Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : This research uncovers novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, showing promise in antiarrhythmic, serotonin antagonist, and antianxiety applications (A. Amr et al., 2010).

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-21(16-29-18-10-5-2-6-11-18)26-24-22(19-12-7-13-20(19)30-24)23(28)25-15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQKXDFIASOFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.